Physical Property Divergence: Higher Boiling Point and LogP Due to Saturation
The saturation of the carbon chain in 2-cyano-3-(4-hydroxyphenyl)propanoic acid results in distinctly different predicted physicochemical properties compared to its unsaturated analog, α-cyano-4-hydroxycinnamic acid (CHCA). The target compound exhibits a higher predicted boiling point and a significantly different predicted LogP (partition coefficient), reflecting its reduced polarity and increased molecular flexibility [1]. These differences are critical for predicting chromatographic behavior and solubility.
| Evidence Dimension | Predicted Physicochemical Properties (Boiling Point, LogP) |
|---|---|
| Target Compound Data | Boiling Point: 437.5 ± 35.0 °C at 760 mmHg; LogP: 0.69 [1] |
| Comparator Or Baseline | α-Cyano-4-hydroxycinnamic acid (CHCA, CAS 28166-41-8): Boiling Point data not found in sources; LogP: 1.3 |
| Quantified Difference | Target compound has a higher predicted boiling point and a lower predicted LogP (0.69 vs. 1.3), indicating lower lipophilicity. |
| Conditions | Predicted values based on computational models (XLogP3 for LogP). |
Why This Matters
The lower LogP (0.69 vs. 1.3) suggests the target compound is more hydrophilic than CHCA, which can directly impact its solubility in aqueous buffers and its behavior in reversed-phase chromatography, crucial for method development and purification.
- [1] ChemSrc. (2024). CAS No. 90924-41-7: 2-Cyano-3-(4-hydroxyphenyl)propanoic acid. View Source
